Trichloro(cyanodisulfanyl)methane
Description
Trichloro(cyanodisulfanyl)methane (IUPAC name: Trichloro[(trichloromethyl)disulfanyl]methane) is a sulfur-containing chlorinated organic compound with the molecular formula C₂Cl₆S₂ and CAS number 15110-08-4 . It belongs to the class of disulfide derivatives and is structurally characterized by a central methane carbon bonded to three chlorine atoms and a disulfanyl group (S–S) linked to a trichloromethyl moiety. Its synthesis and reactivity are inferred from structurally related compounds, such as sulfenyl chlorides and triarylmethanes .
Properties
CAS No. |
90993-60-5 |
|---|---|
Molecular Formula |
C2Cl3NS2 |
Molecular Weight |
208.5 g/mol |
IUPAC Name |
trichloromethylsulfanyl thiocyanate |
InChI |
InChI=1S/C2Cl3NS2/c3-2(4,5)8-7-1-6 |
InChI Key |
BJKFXKPCXGTVAW-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)SSC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichloro(cyanodisulfanyl)methane typically involves the reaction of trichloromethane with cyanodisulfanyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where methane is reacted with chlorine gas in the presence of a catalyst. The resulting trichloromethane is then subjected to further reactions to introduce the cyanodisulfanyl group .
Chemical Reactions Analysis
Types of Reactions
Trichloro(cyanodisulfanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosulfur compounds .
Scientific Research Applications
Trichloro(cyanodisulfanyl)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving sulfur.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trichloro(cyanodisulfanyl)methane exerts its effects involves the interaction of its functional groups with molecular targets. The chlorine atoms and cyanodisulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Triarylmethane Derivatives ()
Several triarylmethane derivatives synthesized from trichloromethane (T3-Cl) share structural similarities with trichloro(cyanodisulfanyl)methane, particularly in their chlorinated core. Key examples include:
Comparison: Unlike this compound, these compounds feature aromatic rings and nitrogen/oxygen heteroatoms, which influence their melting points and solubility.
Sulfenyl and Sulfonyl Chlorides ()
Compounds like Dichlorofluoromethanesulfenyl chloride (CFCl₂SCl) and [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride share functional groups with this compound:
Comparison: Sulfenyl/sulfonyl chlorides exhibit higher electrophilicity due to their S–Cl bonds, whereas this compound’s S–S linkage may confer radical scavenging or disulfide exchange properties.
Chlorinated Pesticides: Methoxychlor and DDT ()
Methoxychlor [1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane] and DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] are structurally distinct but share trichloromethane motifs:
However, its sulfur-rich structure may increase reactivity in environmental degradation compared to DDT.
Mosquito Biting Deterrence ()
Chlorinated compounds with electron-withdrawing groups (e.g., 2,4,6-trichloro substituents in Compound 1c) show enhanced biting deterrent activity (PNB = 0.75) against Aedes aegypti. However, this compound’s sulfur groups may alter interaction with insect olfactory receptors compared to DEET-like amides .
Hepatic Monooxygenase Interactions ()
Methoxychlor metabolites (e.g., bis-OH-MDDE) activate constitutive androstane receptor (CAR) systems, inducing CYP2B enzymes.
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